![molecular formula C9H19BrSi B13507099 {[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane](/img/structure/B13507099.png)
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane is a chemical compound with the molecular formula C9H19BrSi. It is a mixture of diastereomers and is used in various chemical reactions and research applications. This compound is known for its unique structure, which includes a bromomethyl group attached to a cyclobutyl ring, further connected to a trimethylsilane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane typically involves the reaction of cyclobutylmethyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Analyse Des Réactions Chimiques
Types of Reactions
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form new compounds.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents like tetrahydrofuran (THF), and bases such as sodium hydride.
Reduction: Reducing agents like LiAlH4, solvents like ether or THF.
Oxidation: Oxidizing agents like KMnO4, solvents like water or acetone.
Major Products Formed
Substitution: New compounds with different functional groups replacing the bromomethyl group.
Reduction: Methyl-substituted cyclobutylmethyltrimethylsilane.
Oxidation: Corresponding alcohols or carboxylic acids.
Applications De Recherche Scientifique
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromomethyl group can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and enhance the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutylmethyltrimethylsilane: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Bromocyclobutylmethyltrimethylsilane: Similar structure but with different reactivity due to the position of the bromine atom.
Trimethylsilylcyclobutylmethane: Lacks the bromomethyl group, resulting in different chemical properties.
Uniqueness
{[3-(Bromomethyl)cyclobutyl]methyl}trimethylsilane is unique due to the presence of both the bromomethyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C9H19BrSi |
|---|---|
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
[3-(bromomethyl)cyclobutyl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19BrSi/c1-11(2,3)7-9-4-8(5-9)6-10/h8-9H,4-7H2,1-3H3 |
Clé InChI |
MMIFOZKVFJZFAN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1CC(C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


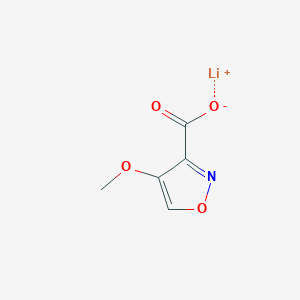
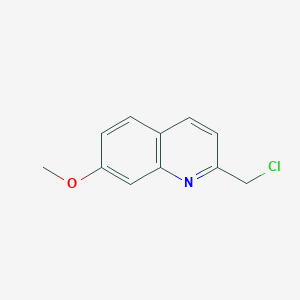

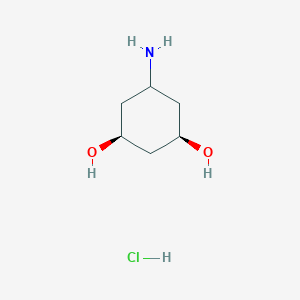
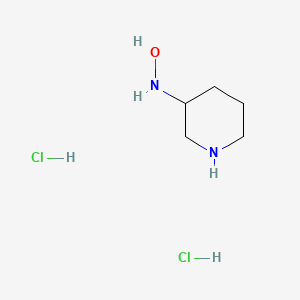


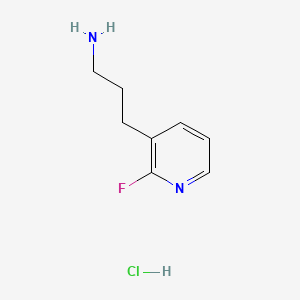
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
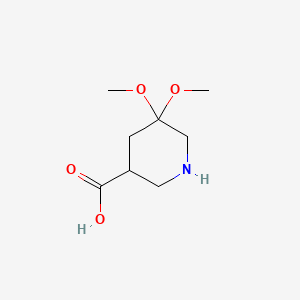
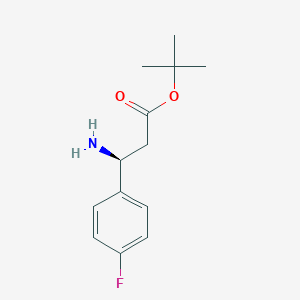
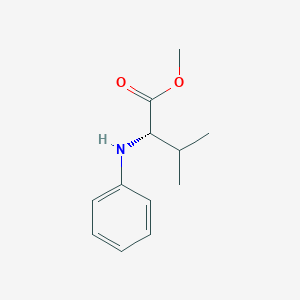
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
![1-Phenylbicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B13507084.png)
